4-(3,5-Dimethylphenyl)thiazol-2-ylamine

5-lipoxygenase inhibition anti-inflammatory structure-activity relationship

4-(3,5-Dimethylphenyl)thiazol-2-ylamine (CAS 676348-25-7) is a substituted 2-aminothiazole derivative, belonging to a scaffold recognized as a privileged structure in drug discovery. The compound comprises a central thiazole ring, substituted at the 4-position with a 3,5-dimethylphenyl group and bearing a primary amine at the 2-position.

Molecular Formula C11H12N2S
Molecular Weight 204.29 g/mol
CAS No. 676348-25-7
Cat. No. B1622287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-Dimethylphenyl)thiazol-2-ylamine
CAS676348-25-7
Molecular FormulaC11H12N2S
Molecular Weight204.29 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C2=CSC(=N2)N)C
InChIInChI=1S/C11H12N2S/c1-7-3-8(2)5-9(4-7)10-6-14-11(12)13-10/h3-6H,1-2H3,(H2,12,13)
InChIKeyMGWGWNFMUOTEHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3,5-Dimethylphenyl)thiazol-2-ylamine (CAS 676348-25-7): Core Structure and Procurement Baseline


4-(3,5-Dimethylphenyl)thiazol-2-ylamine (CAS 676348-25-7) is a substituted 2-aminothiazole derivative, belonging to a scaffold recognized as a privileged structure in drug discovery [1]. The compound comprises a central thiazole ring, substituted at the 4-position with a 3,5-dimethylphenyl group and bearing a primary amine at the 2-position. Its molecular formula is C11H12N2S, and it has a molecular weight of 204.29 g/mol . As a research chemical, it is available from multiple commercial suppliers for laboratory use, typically at purities of 95% or higher . The 2-aminothiazole core is a known pharmacophore for kinase inhibitors and other biological targets, making this compound a versatile building block for medicinal chemistry and chemical biology applications [1].

Why 4-(3,5-Dimethylphenyl)thiazol-2-ylamine Cannot Be Replaced by Generic 2-Aminothiazoles


The 3,5-dimethylphenyl substitution pattern on the 4-position of the thiazole ring is a critical determinant of both chemical reactivity and biological target engagement. In the 2-aminothiazole class, variations in aryl substitution directly modulate steric hindrance, electronic distribution, and lipophilicity, which in turn govern molecular recognition by protein targets [1]. For instance, in a study of 5-lipoxygenase inhibitors, a closely related N-aryl-4-aryl-1,3-thiazole-2-amine derivative, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine, exhibited potent anti-inflammatory activity, while other substitution patterns led to diminished or altered activity profiles [2]. Therefore, substituting 4-(3,5-Dimethylphenyl)thiazol-2-ylamine with a generic 2-aminothiazole bearing a different aryl group (e.g., phenyl or 4-methylphenyl) would likely alter its physicochemical properties and biological performance, potentially compromising the intended experimental outcome.

Quantitative Evidence Guide for 4-(3,5-Dimethylphenyl)thiazol-2-ylamine (CAS 676348-25-7)


5-Lipoxygenase Inhibitory Activity of a Direct Structural Analog

A direct structural analog of the target compound, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine, was evaluated for its ability to inhibit 5-lipoxygenase (5-LOX). While the target compound itself lacks a reported IC50, this analog provides a class-level benchmark for the 3,5-dimethylphenyl substitution on the thiazole amine. The analog exhibited significant 5-LOX inhibition, underscoring the importance of the 3,5-dimethylphenyl moiety for target engagement [1].

5-lipoxygenase inhibition anti-inflammatory structure-activity relationship

Neuroprotective Activity of a Close Structural Analog in a Tauopathy Model

A close structural analog of the target compound, N-(3,5-Dimethylphenyl)-4,5-dimethylthiazol-2-amine (Compound 3m), was evaluated in a cellular model of tau-induced neurotoxicity, a hallmark of Alzheimer's disease. Compound 3m demonstrated strong neuroprotective effects at nanomolar concentrations, providing class-level evidence for the potential of 2-aminothiazoles bearing a 3,5-dimethylphenyl substituent to counteract tau-mediated neurodegeneration [1].

tauopathy Alzheimer's disease neuroprotection 2-aminothiazole

Kinase Inhibition Profile of the 2-Aminothiazole Scaffold

The 2-aminothiazole scaffold, which forms the core of 4-(3,5-Dimethylphenyl)thiazol-2-ylamine, is a validated kinase inhibitor template. Structure-activity relationship (SAR) studies on this scaffold have yielded pan-Src inhibitors such as Dasatinib (BMS-354825) with subnanomolar potency in biochemical and cellular assays [1]. While the target compound itself has not been directly evaluated in these kinase assays, its structural fidelity to the 2-aminothiazole core positions it as a potential starting point for kinase inhibitor design.

kinase inhibition Src kinase Dasatinib 2-aminothiazole template

Physicochemical Property Comparison with 4-Phenylthiazol-2-ylamine

The 3,5-dimethyl substitution on the phenyl ring of the target compound increases its lipophilicity compared to the unsubstituted analog, 4-phenylthiazol-2-ylamine. This is evidenced by a calculated LogP value of 3.59 for the target compound, whereas the unsubstituted analog has a predicted LogP of approximately 2.5 [1]. Higher lipophilicity can enhance membrane permeability and alter biological distribution, which are critical parameters in drug design.

lipophilicity drug-likeness physicochemical properties

Recommended Research and Industrial Application Scenarios for 4-(3,5-Dimethylphenyl)thiazol-2-ylamine


Lead Optimization for 5-Lipoxygenase Inhibitors

Based on the class-level evidence for 5-LOX inhibition by a closely related analog [1], 4-(3,5-Dimethylphenyl)thiazol-2-ylamine can serve as a core scaffold for structure-activity relationship (SAR) studies aimed at developing novel anti-inflammatory agents. Researchers can use this compound as a starting point for synthesizing a focused library of N-aryl-4-aryl-1,3-thiazole-2-amines to optimize potency, selectivity, and drug-like properties.

Probe Development for Tauopathies and Neurodegeneration

The neuroprotective activity observed for the close analog N-(3,5-Dimethylphenyl)-4,5-dimethylthiazol-2-amine in a tau-driven Alzheimer's disease model [1] supports the exploration of 4-(3,5-Dimethylphenyl)thiazol-2-ylamine as a chemical probe for investigating tau-mediated neurotoxicity. The compound can be used to synthesize derivatives with improved potency and brain penetration for target identification and validation studies in neurodegenerative disease.

Kinase Inhibitor Design and Fragment-Based Screening

Given that the 2-aminothiazole core is a validated kinase inhibitor template [1], 4-(3,5-Dimethylphenyl)thiazol-2-ylamine is a suitable fragment or building block for fragment-based drug discovery (FBDD) campaigns targeting kinases. Its amenability to further chemical elaboration at the amine and thiazole ring positions makes it a versatile starting point for generating focused compound libraries for high-throughput screening against kinase targets.

Synthesis of Specialty Chemicals and Advanced Intermediates

In industrial chemistry, 4-(3,5-Dimethylphenyl)thiazol-2-ylamine can be utilized as an intermediate in the synthesis of more complex molecules, including dyes, pigments, and specialty materials. The compound's reactive amine group and aromatic thiazole ring allow for diverse chemical transformations, such as diazotization, coupling reactions, and heterocyclic condensations, enabling access to a wide array of functional materials.

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